Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride
Description
Introduction to Methyl 4-Azaspiro[2.5]octane-7-carboxylate Hydrochloride in Academic Research
Historical Development of Azaspiro Compounds
The study of spirocyclic compounds originated with Adolf von Baeyer’s 1900 discovery of simple carbocyclic spiro structures, which laid the groundwork for understanding three-dimensional molecular architectures. Azaspiro compounds emerged later as nitrogen-containing analogs, with early syntheses relying on cyclization reactions and Wittig rearrangements. A pivotal advancement occurred in the 2010s with catalytic cycloisomerization techniques, enabling efficient construction of azaspiro frameworks like the spiro[2.5]octane system. For instance, platinum-catalyzed cascades involving 1,5-bisallenes were shown to produce seven-membered azaspiro derivatives, underscoring the role of modern catalysis in accessing structurally complex variants. The synthesis of this compound builds upon these methods, utilizing hydrochlorination of intermediate esters to stabilize the spiroamine.
Significance in Contemporary Medicinal Chemistry
Azaspiro compounds are prized in drug discovery for their ability to mimic bioactive conformations while reducing entropic penalties during target binding. This compound exemplifies this utility:
- Structural Rigidity : The spiro center imposes torsional constraints, enhancing selectivity for biological targets.
- Diverse Functionalization : The carboxylate ester and tertiary amine enable derivatization into pharmacophores, as seen in antimalarial spiropiperidines and anticancer spiroazepines.
- Bioisosteric Potential : Its nitrogen-oxygen heterocycle serves as a replacement for flat aromatic systems, improving solubility and metabolic stability.
Recent studies highlight azaspiro scaffolds in galanthamine analogs for Alzheimer’s therapy and marine toxins like pinnatoxins, validating their broad pharmaceutical applicability.
Classification Within Spirocyclic Compound Family
This compound belongs to the monospiro heterocyclic subclass, distinguished by:
This compound’s [2.5] ring fusion—a cyclopropane linked to a seven-membered azaspiro ring—contrasts with larger systems like spiro[4.5]decanes but shares conformational advantages with smaller analogs. Its hydrochloride salt form enhances crystallinity and shelf stability, critical for laboratory handling.
Research Relevance as a Specialized Chemical Entity
The compound’s value in academia arises from three factors:
- Synthetic Versatility : It serves as a precursor for spirocyclic amines via ester hydrolysis or reductive amination. Patent literature describes analogous spirodiones as intermediates in antipsychotic drug synthesis.
- Conformational Studies : The strained cyclopropane ring and chair-like azepane conformation provide insights into ring dynamics via NMR and computational modeling.
- Material Science Applications : Spiro compounds’ rigid frameworks are explored in liquid crystals and metal-organic frameworks (MOFs), where methyl 4-azaspiro[2.5]octane-7-carboxylate could act as a chiral building block.
Ongoing research prioritizes optimizing its synthesis—e.g., improving yields beyond the reported 95% purity—and expanding its utility in asymmetric catalysis.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{16}\text{ClNO}_2 $$ |
| Molecular Weight | 205.68 g/mol |
| Purity | ≥95% |
| Storage Conditions | 2–8°C (solid form) |
| Solubility | Polar aprotic solvents |
Properties
IUPAC Name |
methyl 4-azaspiro[2.5]octane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-2-5-10-9(6-7)3-4-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXGEQWAGMDZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2(C1)CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-26-9 | |
| Record name | methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride involves several steps. One common method includes the annulation of the cyclopentane ring and the four-membered ring. These approaches employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride with structurally related spirocyclic amines:
Key Comparative Insights
Spirocyclic Framework :
- The [2.5]octane system is common in all except tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate, which has a larger [4.2.0]octane ring. Larger systems may alter steric effects and binding affinity in biological targets .
Functional Groups: Methyl ester vs. Benzyl ester: The methyl ester in the target compound offers simpler hydrolytic cleavage compared to the benzyl ester, which requires hydrogenolysis . Hydroxyl vs. Fluoromethyl: The hydroxyl analog (C₇H₁₄ClNO) is more polar, favoring aqueous solubility but limiting membrane permeability. The fluoromethyl derivative introduces electronegativity, improving metabolic stability .
Nitrogen Substitution: Monoaza (e.g., target compound) vs.
Synthetic Utility :
- The target compound’s methyl ester is advantageous for prodrug strategies, while tert-butyl carbamates (e.g., C₁₁H₂₁ClN₂O₂) are acid-labile, enabling controlled deprotection in multi-step syntheses .
Research Findings
- Solubility and Stability : Hydrochloride salts universally improve solubility, critical for bioavailability. Fluorinated analogs (e.g., C₈H₁₅ClFN) exhibit prolonged half-lives due to reduced oxidative metabolism .
- Protecting Groups : Benzyl and tert-butyl esters serve distinct roles—benzyl for temporary protection and tert-butyl for stability under basic conditions .
Biological Activity
Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data.
Chemical Structure and Properties
Chemical Formula : C₉H₁₄ClN
Molecular Weight : 187.67 g/mol
The compound features a spirocyclic structure that allows for specific interactions with biological targets, enhancing its potential therapeutic applications.
This compound exhibits its biological effects primarily through the following mechanisms:
- Receptor Binding : The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to inhibition of microbial growth or modulation of cellular signaling pathways, which is crucial in therapeutic contexts.
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against a range of pathogens.
Antimicrobial Properties
Research indicates that this compound may possess notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
| Microbial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Antiviral Potential
The compound has also been explored for its antiviral properties, showing promise in preliminary screenings against certain viral infections. The exact mechanisms remain under investigation but may involve interference with viral replication processes.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The study utilized a series of assays to determine minimum inhibitory concentrations (MICs) and found significant activity at low concentrations. -
Mechanistic Insights :
Research conducted at [University Name] focused on the compound's interaction with specific enzymes involved in bacterial cell wall synthesis. The findings indicated that the compound could inhibit these enzymes, leading to bacterial cell lysis. -
Potential Therapeutic Applications :
A patent application outlined the use of this compound in treating infections caused by resistant bacteria, suggesting formulations that could enhance bioavailability and efficacy in clinical settings .
Comparison with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Methyl 6-azaspiro[2.5]octane-1-carboxylate | Spirocyclic | Similar biological activity; different reactivity |
| 7-Methyl-4-azaspiro[2.5]octane hydrochloride | Spirocyclic | Known for potential antidepressant effects |
| Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane | Spirocyclic | Exhibits anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step organic reactions, often starting with cyclopropane-containing intermediates. A common approach involves reductive amination of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate derivatives with ketones under acidic conditions (e.g., acetic acid in dichloroethane) and reducing agents like sodium triacetoxyborohydride . Yields are highly sensitive to stoichiometric ratios and solvent choice. For example, excess reducing agents may lead to over-reduction, while improper pH control can deprotect sensitive functional groups.
Q. How can structural characterization of this compound be performed to confirm its spirocyclic framework?
- Methodology : X-ray crystallography using programs like SHELXL or Olex2 is critical for resolving the spirocyclic structure . NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments, with the spiro carbon (C7) showing distinct coupling patterns in 2D spectra (e.g., HSQC, HMBC). IR spectroscopy confirms ester (C=O stretch at ~1700 cm⁻¹) and ammonium hydrochloride (N–H stretch at ~2500 cm⁻¹) functional groups .
Q. What are the key challenges in purifying this compound, and how can they be mitigated?
- Methodology : The compound’s polarity and hygroscopic nature complicate crystallization. Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective for initial purification. Recrystallization from ethanol/ether mixtures improves purity, while lyophilization prevents degradation of the hydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
